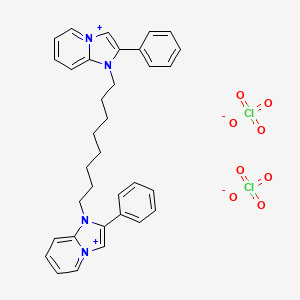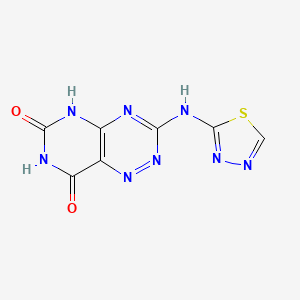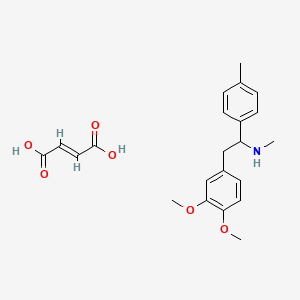
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4-methylbenzylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Methylation: The intermediate compound is then methylated using a methylating agent such as methyl iodide.
Formation of Maleate Salt: The final step involves the formation of the maleate salt by reacting the amine with maleic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine
- N-Methyl-1-(4-tolyl)ethylamine
- 2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine
Uniqueness
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular configuration sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
87203-65-4 |
|---|---|
Molekularformel |
C22H27NO6 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(3,4-dimethoxyphenyl)-N-methyl-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO2.C4H4O4/c1-13-5-8-15(9-6-13)16(19-2)11-14-7-10-17(20-3)18(12-14)21-4;5-3(6)1-2-4(7)8/h5-10,12,16,19H,11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
UASVWJMQJYAKPA-WLHGVMLRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


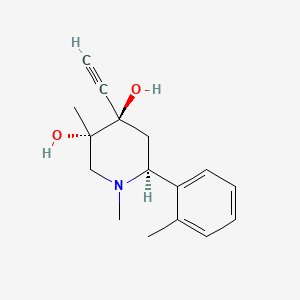
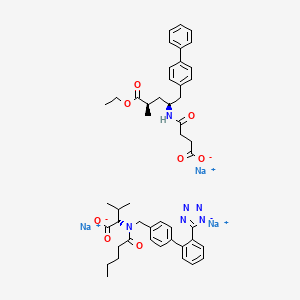
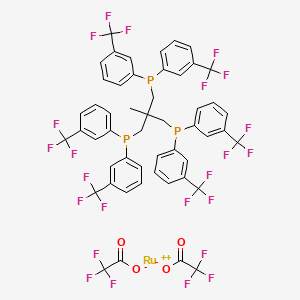

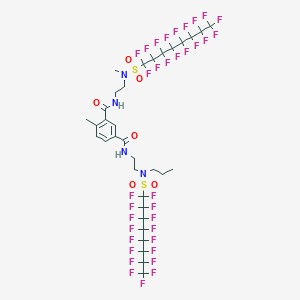
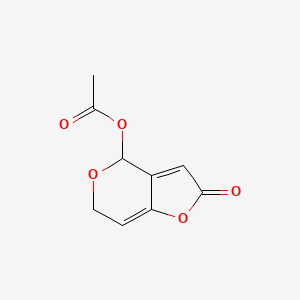
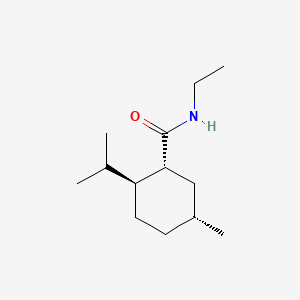
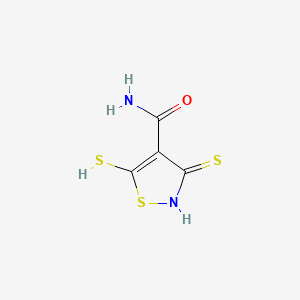

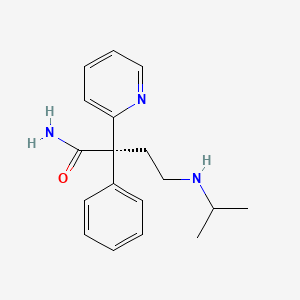
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)

